molecular formula C5H7Cl2N3 B3034474 (5-Chloropyrazin-2-YL)methanamine hydrochloride CAS No. 1794737-26-0

(5-Chloropyrazin-2-YL)methanamine hydrochloride

Cat. No. B3034474
M. Wt: 180.03
InChI Key: YMVATJAKCCYCPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Chloro-2-pyrazinemethanamine is a reagent used for the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide .


Molecular Structure Analysis

The molecular formula of “(5-Chloropyrazin-2-YL)methanamine hydrochloride” is C5H7Cl2N3 . Its molecular weight is 180.03 .


Chemical Reactions Analysis

5-Chloro-2-pyrazinemethanamine is used as a reagent for the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide .


Physical And Chemical Properties Analysis

“(5-Chloropyrazin-2-YL)methanamine hydrochloride” is a pale-yellow to yellow-brown solid . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Novel Aryloxyethyl Derivatives

  • Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has indicated these compounds as potential serotonin 5-HT1A receptor-biased agonists. They have shown promising antidepressant-like activity in animal models (Sniecikowska et al., 2019).

Microwave Assisted Synthesis

  • A study on microwave-assisted synthesis described the efficient one-pot creation of pharmaceutical pyrazole derivatives, which is relevant for rapid and scalable chemical synthesis (Sharma & Sharma, 2014).

Antimycobacterial Activity

  • Compounds related to 5-Chloropyrazinamide have been found to have significant in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis (Zítko et al., 2013).

Design and Synthesis of Quinoline Derivatives

  • A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and exhibited good antibacterial and antifungal activities, indicating potential applications in antimicrobial therapies (Thomas, Adhikari, & Shetty, 2010).

Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists

  • The discovery of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor compounds could lead to the development of novel drugs with reduced side effects for CNS disorders (Sniecikowska, Głuch-Lutwin, Bucki, Więckowska, Siwek, Jastrzębska-Więsek, Partyka, Wilczyńska, Pytka, Latacz, Przejczowska-Pomierny, Wyska, Wesołowska, Pawłowski, Newman-Tancredi, & Kołaczkowski, 2020).

Genotoxicity of Novel 5-HT2C Receptor Agonist

  • The compound 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine was evaluated for its genotoxicity potential, highlighting the importance of assessing safety profiles in drug development (Kalgutkar et al., 2007).

Biased Agonism in Drug Discovery

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It has a hazard statement of H301 and precautionary statements P280;P305+P351+P338 . The safety information pictograms include the Skull and Crossbones .

properties

IUPAC Name

(5-chloropyrazin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-4(1-7)2-9-5;/h2-3H,1,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVATJAKCCYCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyrazin-2-YL)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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